molecular formula C12H13N3 B14710739 2-Ethyl-2,3-dihydroimidazo[2,1-a]phthalazine CAS No. 13210-50-9

2-Ethyl-2,3-dihydroimidazo[2,1-a]phthalazine

Cat. No.: B14710739
CAS No.: 13210-50-9
M. Wt: 199.25 g/mol
InChI Key: GWFXCLAPFDMMJS-UHFFFAOYSA-N
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Description

2-Ethyl-2,3-dihydroimidazo[2,1-a]phthalazine is a heterocyclic compound that belongs to the class of imidazo[2,1-a]phthalazines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2,3-dihydroimidazo[2,1-a]phthalazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzylamine with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2,3-dihydroimidazo[2,1-a]phthalazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[2,1-a]phthalazine derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Ethyl-2,3-dihydroimidazo[2,1-a]phthalazine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-2,3-dihydroimidazo[2,1-a]phthalazine is unique due to its specific substitution pattern and the resulting biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound for scientific research and industrial applications .

Properties

CAS No.

13210-50-9

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

2-ethyl-2,3-dihydroimidazo[2,1-a]phthalazine

InChI

InChI=1S/C12H13N3/c1-2-10-8-15-12(14-10)11-6-4-3-5-9(11)7-13-15/h3-7,10H,2,8H2,1H3

InChI Key

GWFXCLAPFDMMJS-UHFFFAOYSA-N

Canonical SMILES

CCC1CN2C(=N1)C3=CC=CC=C3C=N2

Origin of Product

United States

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